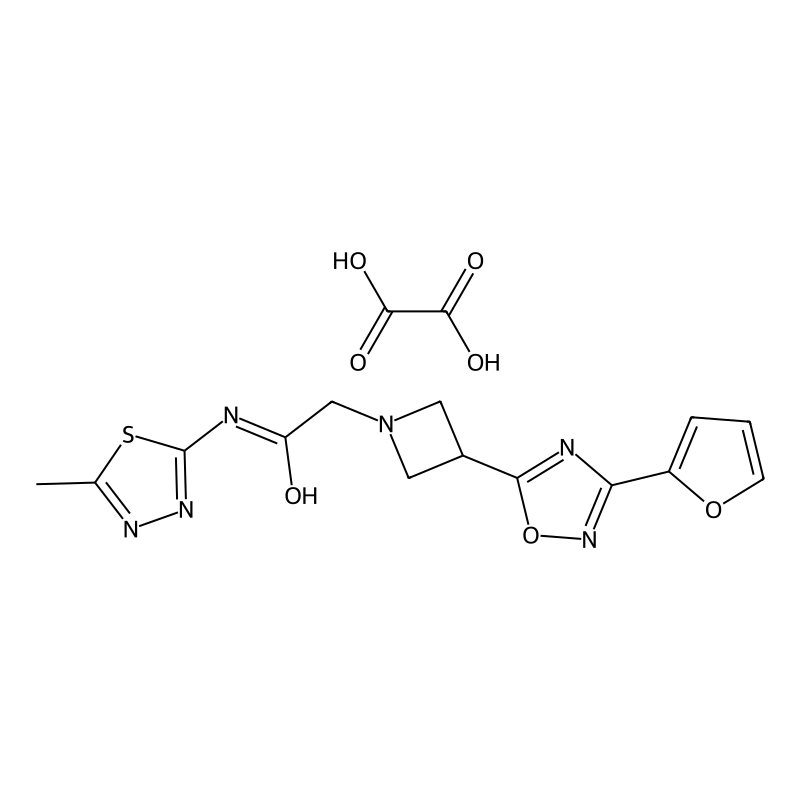

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Chemical databases like PubChem () and SciFinder ([SciFinder]) do not contain any entries for this specific compound.

- Scientific literature searches using keywords like "2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate" or similar variations yield no relevant results.

Further investigation might involve:

- Searching for patents or patent applications that mention the compound.

- Contacting research institutions or pharmaceutical companies that specialize in the development of new drugs or materials.

The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a complex organic molecule characterized by a unique combination of furan, oxadiazole, azetidine, and thiadiazole moieties. This structure contributes to its potential biological activities and applications in medicinal chemistry. The presence of multiple heterocycles suggests diverse interactions with biological targets, making it a subject of interest for further research.

The compound's chemical reactivity is largely influenced by its functional groups. The oxadiazole and thiadiazole rings can participate in nucleophilic substitution reactions, while the azetidine ring may undergo ring-opening reactions under certain conditions. Additionally, the acetamide group can engage in acylation or deacetylation reactions. These properties make the compound versatile for further derivatization to enhance its pharmacological profile.

Preliminary studies indicate that compounds containing furan and oxadiazole derivatives exhibit significant antimicrobial, anticancer, and antioxidant activities. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and cancer cell lines, suggesting a potential for therapeutic applications. The presence of the thiadiazole moiety is also associated with enhanced biological activity due to its electron-withdrawing properties, which can improve interaction with biological targets.

The synthesis of this compound typically involves multi-step procedures that include:

- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Synthesis of the Azetidine Ring: This may involve the reaction of appropriate amines with carbonyl compounds under controlled conditions.

- Coupling Reactions: The final compound can be synthesized through coupling reactions between the azetidine derivative and the thiadiazole-acetamide moiety.

These steps often require careful optimization of reaction conditions to maximize yield and purity.

The unique structure of this compound positions it for various applications in fields such as:

- Medicinal Chemistry: Potential development as an antimicrobial or anticancer agent.

- Pharmaceutical Research: As a lead compound for drug discovery targeting specific diseases.

- Material Science: Exploration in developing novel materials with specific electronic or optical properties due to the presence of heterocycles.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking: To predict binding affinities and orientations.

- Spectroscopic Methods: Including NMR and UV-Vis spectroscopy to study conformational changes upon binding.

- Biological Assays: To evaluate the efficacy of the compound against specific targets.

These studies help elucidate the mechanism of action and potential side effects.

Several compounds share structural similarities with 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate. Here are some notable examples:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone | Contains furan and oxadiazole | Antimicrobial |

| N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide | Furan and oxadiazole with a benzamide | Anticancer |

| N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(3-phenyloxadiazol)]sulfanyl}acetamide | Features thiadiazole and acetamide | Antimicrobial |

The uniqueness of 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate lies in its specific combination of multiple heterocycles that may provide synergistic effects not observed in other compounds.